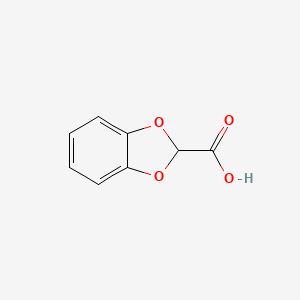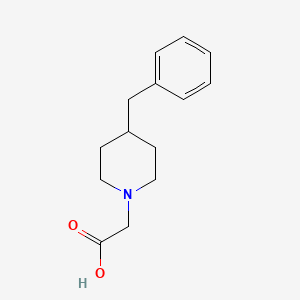
2-叔丁基-7-乙基-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-7-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The structure of 2-tert-butyl-7-ethyl-1H-indole includes a tert-butyl group at the second position and an ethyl group at the seventh position of the indole ring, which may influence its chemical properties and biological activities.
科学研究应用
2-tert-butyl-7-ethyl-1H-indole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-7-ethyl-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-tert-butyl-7-ethyl-aniline with a suitable carbonyl compound, followed by cyclization, can yield the desired indole derivative .
Industrial Production Methods
Industrial production of 2-tert-butyl-7-ethyl-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
2-tert-butyl-7-ethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
作用机制
The mechanism of action of 2-tert-butyl-7-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. For example, it may bind to enzymes or receptors involved in signal transduction pathways, thereby influencing cellular functions .
相似化合物的比较
Similar Compounds
2-tert-butyl-1H-indole: Lacks the ethyl group at the seventh position.
7-ethyl-1H-indole: Lacks the tert-butyl group at the second position.
1H-indole: The parent compound without any substituents.
Uniqueness
2-tert-butyl-7-ethyl-1H-indole is unique due to the presence of both tert-butyl and ethyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets .
属性
IUPAC Name |
2-tert-butyl-7-ethyl-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-5-10-7-6-8-11-9-12(14(2,3)4)15-13(10)11/h6-9,15H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZODHPZMHYREZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280227 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900640-45-1 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-7-ethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)

![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)



![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)

![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)
![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)
